tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate
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Overview
Description
tert-Butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a sulfamoyl group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate as a starting material. This compound is then reacted with a sulfamoylating agent under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of sulfamoyl groups in biological systems and their interactions with proteins and enzymes .
Medicine: Pharmaceutical research explores the potential therapeutic applications of this compound. It is investigated for its ability to modulate biological pathways and its potential as a drug candidate for various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate
- tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexyl]carbamate
- tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate
Comparison: tert-Butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles with biological targets, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C11H22N2O4S |
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Molecular Weight |
278.37 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9(8)18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H2,12,15,16)/t8-,9+/m1/s1 |
InChI Key |
GSNKECIVOFELRJ-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1S(=O)(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1S(=O)(=O)N |
Origin of Product |
United States |
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